8-Azido-octanoyl-OSu

Catalog No.
S6585478
CAS No.
2576471-56-0
M.F
C12H18N4O4
M. Wt
282.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azido-octanoyl-OSu

CAS Number

2576471-56-0

Product Name

8-Azido-octanoyl-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2

InChI Key

XHGZLUIWAPDNRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]

8-Azido-octanoyl-N-hydroxysuccinimide ester, commonly referred to as 8-Azido-octanoyl-OSu, is a chemical compound characterized by the presence of an azide functional group and an octanoyl moiety. This compound is primarily utilized in click chemistry, a methodology that enables the rapid and efficient formation of chemical bonds between molecules, which is crucial for various applications in bioconjugation and material science. The azide group allows for specific reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, making it a versatile building block for creating complex molecular structures .

Click Chemistry Building Block

8-Azido-octanoyl-OSu is a valuable reagent in scientific research due to its role in click chemistry. Click chemistry refers to a set of reactions known for their high efficiency, regioselectivity (specificity of bond formation), and orthogonality (ability to occur in the presence of other functional groups) []. 8-Azido-octanoyl-OSu functions as a click chemistry building block because it contains an azide group (N3) [, ]. The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a popular click reaction used to link molecules together [].

Introducing the 8-Azidooctanoic Acid Fragment

A key application of 8-Azido-octanoyl-OSu is its ability to introduce the 8-azidooctanoic acid fragment into target molecules [, ]. This fragment, also known by its CAS number 217180-76-2, possesses an eight-carbon aliphatic chain terminated by a carboxylic acid group (COOH) linked to an azide group []. By incorporating 8-Azido-octanoyl-OSu into a molecule via CuAAC, researchers can achieve several objectives:

  • Spacer Arm Introduction: The eight-carbon chain acts as a spacer arm, increasing the distance between the attached molecule and the rest of the biomolecule it's conjugated to. This spacer arm can be crucial for proper positioning and function in certain applications [].
  • Bioconjugation: The terminal carboxylic acid group allows for further chemical modifications through standard amide bond formation techniques. This enables the attachment of various biomolecules like antibodies, probes, or drugs to the target molecule [].
  • Protected Aminogroup Precursor: The azide group can be readily converted into a primary amine (NH2) group using Staudinger reduction or other chemical methods []. This provides a valuable way to introduce a protected amine functionality into a molecule, which can be subsequently deprotected for further conjugation reactions.

The most notable reaction involving 8-Azido-octanoyl-OSu is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. This reaction is highly favored due to its efficiency and selectivity, allowing for the incorporation of various functional groups into target molecules. Additionally, 8-Azido-octanoyl-OSu can participate in Staudinger ligation, where it reacts with phosphines to form amides .

While specific biological activities of 8-Azido-octanoyl-OSu are not extensively documented, compounds containing azide groups are known to exhibit unique biological properties. They can be used to label biomolecules for tracking and imaging purposes in cellular contexts. The ability to introduce azide functionalities into proteins or nucleic acids facilitates studies on protein interactions and cellular processes .

The synthesis of 8-Azido-octanoyl-OSu typically involves the following steps:

  • Preparation of Octanoic Acid Derivative: Starting with octanoic acid, it undergoes functionalization to introduce the azide group.
  • Formation of N-Hydroxysuccinimide Ester: The resulting azido-octanoic acid is then reacted with N-hydroxysuccinimide to yield 8-Azido-octanoyl-OSu.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for research applications .

8-Azido-octanoyl-OSu has several applications:

  • Bioconjugation: It serves as a linker for attaching various biomolecules, including proteins and nucleic acids, facilitating studies on molecular interactions.
  • Drug Development: The compound can be used in the development of targeted therapeutics by enabling precise modifications of drug molecules.
  • Material Science: It finds use in creating functionalized surfaces and materials through click chemistry techniques .

Interaction studies involving 8-Azido-octanoyl-OSu often focus on its ability to form stable conjugates with biomolecules. For instance, researchers utilize this compound to explore protein-protein interactions or to label specific nucleic acid sequences. The reactions can be monitored using techniques such as mass spectrometry or fluorescence microscopy to visualize the interactions in live cells .

Several compounds share structural similarities with 8-Azido-octanoyl-OSu, notably:

Compound NameStructure/Functional GroupUnique Features
8-Azido-1-octanolAzide group + OctanolUsed in lipid labeling and membrane studies .
8-Azido-adenosine-5'-triphosphateAzide group + NucleotideInvolved in RNA labeling and imaging applications .
Azidoacetic acidAzide group + Acetic acidSimpler structure used for peptide coupling reactions .

Uniqueness: The distinct feature of 8-Azido-octanoyl-OSu lies in its dual functionality as both an azide and an N-hydroxysuccinimide ester, making it particularly effective for bioconjugation applications compared to other azides that may lack this capability.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

282.13280507 g/mol

Monoisotopic Mass

282.13280507 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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